Potency Advantage of [2,3-c] Thienopyridine Scaffold Over Benzo Analogue in Glucose-6-Phosphatase Inhibition
A comparative Structure-Activity Relationship (SAR) study directly evaluated the core ring system of tetrahydrothieno[3,2-c]pyridine, its isomeric [2,3-c]pyridine system, and the corresponding benzo analogue 1,2,3,4-tetrahydro-isoquinoline as glucose-6-phosphatase catalytic site inhibitors. The study explicitly concluded that the thieno[3,2-c]pyridine and thieno[2,3-c]pyridine cores were 'equipotent', and both were 'much better than the corresponding benzo analogue' [1]. This finding provides class-level evidence that the thieno[2,3-c]pyridine scaffold offers a significant potency advantage over a structurally related, non-thiophene fused heterocyclic system. While a direct IC50 for the unsubstituted core is not provided, the study reports that optimized derivatives achieve IC50 values as low as 140 nM, underscoring the scaffold's capacity for high potency [1].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | Scaffold enables IC50 down to 140 nM for optimized derivatives |
| Comparator Or Baseline | Benzo analogue (1,2,3,4-tetrahydro-isoquinoline) |
| Quantified Difference | [2,3-c] scaffold and its [3,2-c] isomer are 'much better' than the benzo analogue (qualitative comparison) |
| Conditions | In vitro enzyme inhibition assay (glucose-6-phosphatase catalytic site) |
Why This Matters
This data establishes that the thienopyridine core is not simply interchangeable with other fused heterocycles; selecting the [2,3-c] system provides a verifiable potency advantage over a common benzo analogue, which is critical for rational scaffold selection in early drug discovery.
- [1] Madsen, P.; Lundbeck, J.M.; Jakobsen, P.; Varming, A.R.; Westergaard, N. Glucose-6-phosphatase Catalytic Enzyme Inhibitors: Synthesis and In Vitro Evaluation of Novel 4,5,6,7-Tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines. Bioorg. Med. Chem. 2000, 8(9), 2277-2289. View Source
